molecular formula C24H27N5O4 B2474703 3,4-dimethoxy-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251572-86-7

3,4-dimethoxy-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2474703
CAS No.: 1251572-86-7
M. Wt: 449.511
InChI Key: FORAJEAAVVWKFR-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic organic compound. It features a complex structure with various functional groups, making it a valuable molecule for diverse scientific investigations. Its applications span multiple fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several steps. Typically, starting materials include 3,4-dimethoxybenzamide and 1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidine. The process involves:

  • Amide Bond Formation: : 3,4-dimethoxybenzamide is reacted with 1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidine under acidic or basic conditions to form the amide bond.

  • Protection and Deprotection: : In some cases, functional groups may need to be protected during intermediate steps and deprotected later.

  • Purification: : The crude product is purified using chromatography techniques to obtain the final compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, optimizing yield and reducing reaction times. This involves:

  • Batch Reactors: : Initial reactions in batch reactors to understand kinetics and reaction conditions.

  • Flow Chemistry: : Transition to continuous flow chemistry for improved efficiency and scalability.

  • Quality Control: : Stringent quality control measures, including HPLC and NMR spectroscopy, to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethoxybenzene ring, leading to the formation of quinones.

  • Reduction: : Reduction reactions can target the triazole ring or the carbonyl group, producing corresponding reduced derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the triazole ring or the amide nitrogen, allowing for structural modifications.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Various nucleophiles, such as alkyl halides or amines, under basic conditions.

Major Products Formed:
  • Oxidized derivatives at the dimethoxybenzene ring.

  • Reduced forms of the triazole ring and carbonyl group.

  • Substituted products with modified triazole or amide moieties.

Scientific Research Applications

Chemistry:

  • Synthetic Intermediate: : Used as a building block for more complex molecules.

  • Catalysis: : Acts as a catalyst or catalyst precursor in organic reactions.

Biology:
  • Enzyme Inhibition: : Evaluated for its potential as an inhibitor of various enzymes.

  • Drug Development: : Investigated for its biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Medicine:
  • Pharmaceutical Research: : Explored for its therapeutic potential in various diseases.

  • Diagnostic Tools: : Used in the development of diagnostic assays.

Industry:
  • Material Science: : Applied in the creation of advanced materials with specific properties.

  • Chemical Synthesis: : Utilized in the synthesis of specialty chemicals and polymers.

Mechanism of Action

Molecular Targets and Pathways: 3,4-dimethoxy-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide exerts its effects through several pathways:

  • Enzyme Interaction: : Binds to specific enzymes, inhibiting their activity and disrupting metabolic processes.

  • Cell Signaling: : Modulates signaling pathways, affecting cellular functions such as growth, differentiation, and apoptosis.

  • Receptor Binding: : Interacts with cellular receptors, influencing physiological responses.

Comparison with Similar Compounds

Similar Compounds:

  • **3,4-dimethoxy-N-(1-(1-phenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

  • **3,4-dimethoxy-N-(1-(1-(o-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Uniqueness:
  • Functional Group Diversity: : The presence of both triazole and piperidine rings enhances its versatility.

  • Activity Profile: : Exhibits a distinct activity profile compared to similar compounds, making it a valuable candidate for research and development.

Comparison Highlights:
  • 3,4-dimethoxy-N-(1-(1-phenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: : Lacks the o-tolyl group, leading to different binding affinities and biological activities.

  • 3,4-dimethoxy-N-(1-(1-(o-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: : Chlorine substitution imparts different electronic and steric properties, affecting its reactivity and interactions.

Conclusion

3,4-dimethoxy-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a remarkable compound with diverse applications in science and industry. Its complex structure, unique reactivity, and broad activity profile make it a valuable subject for ongoing research and potential practical uses.

Properties

IUPAC Name

3,4-dimethoxy-N-[1-[1-(2-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4/c1-16-6-4-5-7-20(16)29-15-19(26-27-29)24(31)28-12-10-18(11-13-28)25-23(30)17-8-9-21(32-2)22(14-17)33-3/h4-9,14-15,18H,10-13H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORAJEAAVVWKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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